(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride
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Overview
Description
(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a morpholine ring substituted with a methyl group and a 1,2,4-oxadiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors such as amidoximes and carboxylic acids or their derivatives under acidic or basic conditions.
Substitution on the morpholine ring: The morpholine ring can be synthesized by reacting diethanolamine with formaldehyde and formic acid, followed by methylation using methyl iodide or other methylating agents.
Coupling of the two moieties: The 1,2,4-oxadiazole ring is then coupled with the morpholine ring through a nucleophilic substitution reaction, often using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the morpholine or oxadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
Oxidation: Formation of oxadiazole N-oxides or morpholine N-oxides.
Reduction: Formation of reduced morpholine derivatives or oxadiazole derivatives.
Substitution: Formation of substituted morpholine or oxadiazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science. Its versatility and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-3-amine hydrochloride
- rac-[(2R,5S)-5-(3-methyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine hydrochloride
Uniqueness
(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine hydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a 1,2,4-oxadiazole ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(2R,3S)-2-methyl-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2.ClH/c1-5-7(9-3-4-12-5)8-10-6(2)11-13-8;/h5,7,9H,3-4H2,1-2H3;1H/t5-,7+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPMPVHIVFZOYPX-PACXSXMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NCCO1)C2=NC(=NO2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](NCCO1)C2=NC(=NO2)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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